molecular formula C7H6N2O2 B11770649 5-Formylnicotinamide

5-Formylnicotinamide

Cat. No.: B11770649
M. Wt: 150.13 g/mol
InChI Key: PWHUZENCIRXAOK-UHFFFAOYSA-N
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Description

5-Formylnicotinamide is a derivative of nicotinamide, a form of vitamin B₃ (niacin), characterized by a formyl (-CHO) group substituted at the 5-position of the pyridine ring. Nicotinamide derivatives play critical roles in cellular metabolism, particularly in redox reactions involving NAD⁺/NADH.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-formylpyridine-3-carboxamide

InChI

InChI=1S/C7H6N2O2/c8-7(11)6-1-5(4-10)2-9-3-6/h1-4H,(H2,8,11)

InChI Key

PWHUZENCIRXAOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Formylnicotinamide can be synthesized through several methods. One common approach involves the formylation of nicotinamide using formic acid or formic acid derivatives under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Formylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Formylnicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Formylnicotinamide involves its interaction with cellular enzymes and pathways. It can be converted into nicotinamide adenine dinucleotide (NAD) analogs, which play a crucial role in cellular redox reactions and energy metabolism. The compound may also influence DNA repair mechanisms and cellular stress responses through its effects on NAD-dependent enzymes .

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Compound Core Structure Substituent Molecular Weight (g/mol) Key Properties
This compound Pyridine -CHO ~150.13* High polarity, potential redox activity
5-Aminonicotinamide Pyridine -NH₂ ~138.14* High solubility, hydrogen bonding
5-Methylnicotinamide Pyridine -CH₃ ~136.15* Hydrophobic, metabolic stability
5-Amino-2-pyridinecarboxylic acid Pyridine -NH₂, -COOH ~154.12 Acidic, pharmaceutical intermediate
n-(4-amino-2,6-dichloropyrimidin-5-yl)-n-benzyl formamide Pyrimidine -CONH₂ 342.62 Electron-deficient, antiviral potential

*Calculated based on nicotinamide (122.12 g/mol) and substituent masses.

Biological Activity

5-Formylnicotinamide (5-FNA) is a derivative of nicotinamide, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group attached to the nicotinamide ring. This structural modification influences its biological activity and interaction with various molecular targets.

1. Antimicrobial Activity

Research indicates that 5-FNA exhibits significant antimicrobial properties against various pathogens. Preliminary studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for 5-FNA against common bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30
Streptococcus pneumoniae20

2. Anticancer Properties

5-FNA has been investigated for its potential anticancer effects. Studies have indicated that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A notable case study involving breast cancer cells demonstrated that treatment with 5-FNA reduced cell viability significantly.

The mechanism by which 5-FNA exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The formyl group can interact with active sites of enzymes, inhibiting their function.
  • Cell Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that 5-FNA can increase ROS levels, leading to oxidative stress in cancer cells, which can trigger cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 5-FNA was tested against a panel of bacterial strains. The results showed that it inhibited growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Study
A study conducted on MCF-7 breast cancer cells revealed that treatment with 5-FNA resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer therapeutic.

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